molecular formula C24H28N4O2 B12184720 4-oxo-3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydroquinazoline-7-carboxamide

4-oxo-3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12184720
M. Wt: 404.5 g/mol
InChI Key: XDSYYXSLDCWUEX-UHFFFAOYSA-N
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Description

4-oxo-3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H28N4O2 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

4-oxo-3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)quinazoline-7-carboxamide

InChI

InChI=1S/C24H28N4O2/c1-23(2)13-17(14-24(3,4)27-23)26-21(29)16-10-11-19-20(12-16)25-15-28(22(19)30)18-8-6-5-7-9-18/h5-12,15,17,27H,13-14H2,1-4H3,(H,26,29)

InChI Key

XDSYYXSLDCWUEX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4)C

Origin of Product

United States

Biological Activity

The compound 4-oxo-3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydroquinazoline-7-carboxamide (CAS Number: 1144440-45-8) is a member of the quinazoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on anti-inflammatory properties and other pharmacological effects based on recent research findings.

The molecular formula for this compound is C24_{24}H28_{28}N4_{4}O2_{2} with a molecular weight of 404.5 g/mol . The structure features a quinazoline core with various substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC24_{24}H28_{28}N4_{4}O2_{2}
Molecular Weight404.5 g/mol
CAS Number1144440-45-8

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of derivatives related to this compound. A significant study investigated a series of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives, including one closely related to our compound of interest. The derivative exhibited substantial inhibition of lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell lines including J774A.1 and THP-1 cells .

Key Findings:

  • Cytokine Inhibition : The compound significantly reduced IL-6 and TNF-α levels.
  • NF-κB Pathway : It inhibited the activation of the NF-κB pathway, which is crucial in inflammation.
  • In Vivo Efficacy : In LPS-induced acute lung injury (ALI) models in mice, the derivative improved survival rates and reduced pathological lung changes .

Pharmacokinetics

The pharmacokinetic profile showed promising results with a half-life (T1/2T_{1/2}) of 11.8 hours and a bioavailability (FF) of 36.3% , indicating favorable absorption characteristics that could enhance therapeutic efficacy in clinical settings .

Case Studies

A detailed case study on the anti-inflammatory effects demonstrated that treatment with the derivative led to:

  • Alleviation of pulmonary edema.
  • Reduction in macrophage infiltration in lung tissues.
    These findings suggest that compounds like 4-oxo-3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydroquinazoline-7-carboxamide could be developed as effective therapeutic agents against inflammatory diseases.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of quinazoline derivatives:

  • Substituents : The presence of specific substituents on the quinazoline ring influences anti-inflammatory potency.
  • Piperidine Moiety : The tetramethylpiperidine group appears to enhance solubility and bioactivity.

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